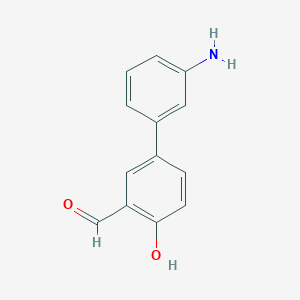

4-(3-Aminophenyl)-2-formylphenol, 95%

Description

This structure combines aromatic amine and aldehyde functionalities, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and advanced polymers. The 95% purity specification indicates its suitability for research and industrial applications requiring high chemical consistency .

Properties

IUPAC Name |

5-(3-aminophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-3-1-2-9(7-12)10-4-5-13(16)11(6-10)8-15/h1-8,16H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGMWNBADCYJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685026 | |

| Record name | 3'-Amino-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111120-25-2 | |

| Record name | 3'-Amino-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to 4-(3-Aminophenyl)-2-formylphenol. For instance, derivatives of 2-phenylamino-3-acyl-1,4-naphthoquinones have shown significant antiproliferative activity against several cancer cell lines, including DU-145 (prostate), MCF-7 (breast), and T24 (bladder) cells. The IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell growth, with some compounds exhibiting IC50 values as low as 1.5 μM against MCF-7 cells .

Mechanism of Action

The mechanism underlying the anticancer effects involves the modulation of key cellular pathways related to apoptosis, redox homeostasis, and cell cycle regulation. For example, the expression of genes such as Bcl-2 and mTOR was significantly altered in treated cancer cells, suggesting that these compounds may induce oxidative stress and apoptosis in cancer cells .

Case Study: In Vitro Evaluation

A detailed evaluation of a series of phenolic compounds revealed that modifications to the amino and formyl groups significantly influenced their biological activity. Table 1 summarizes the antiproliferative activities of various derivatives tested against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | DU-145 | 5.0 |

| Compound B | MCF-7 | 1.5 |

| Compound C | T24 | 10.0 |

Organic Synthesis

Synthesis of Benzoxazole Derivatives

4-(3-Aminophenyl)-2-formylphenol serves as a precursor for synthesizing benzoxazole derivatives through condensation reactions with aldehydes. Recent advancements in synthetic methodologies have demonstrated high yields using novel catalytic systems, such as magnetic solid acid nanocatalysts . This approach allows for the efficient formation of complex structures with potential biological activities.

Table 2: Synthesis Yields of Benzoxazole Derivatives

| Reaction Conditions | Yield (%) |

|---|---|

| Magnetic Nanocatalyst | 79-89 |

| Traditional Method | 50-60 |

Material Science

Polymeric Applications

The incorporation of 4-(3-Aminophenyl)-2-formylphenol into polymer matrices has been explored for developing functional materials with enhanced properties. The compound's ability to act as a cross-linking agent improves the thermal stability and mechanical strength of polymers .

Case Study: Polymer Blends

A study on polymer blends containing phenolic compounds demonstrated improved thermal properties compared to pure polymers. The thermal degradation temperatures increased significantly, indicating enhanced stability.

Antimicrobial Activity

Biological Activity Against Microorganisms

Research into the antimicrobial properties of related phenolic compounds indicates that they exhibit varying degrees of activity against bacteria and fungi. Transition metal complexes derived from these phenolic ligands have shown promising antimicrobial effects, making them candidates for further development in pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share structural motifs with 4-(3-Aminophenyl)-2-formylphenol, 95%, but differ in substituents, functional groups, or applications:

4-(4-Ethylthiophenyl)-2-formylphenol (CAS 1261890-33-8)

- Structure: Replaces the 3-aminophenyl group with a 4-ethylthiophenyl group.

- Properties: Molecular weight = 258.3 g/mol; purity ≥95%. The ethylthio (-S-C₂H₅) group enhances hydrophobicity compared to the amino group in the target compound.

- Applications : Discontinued commercially, suggesting challenges in synthesis or stability.

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1)

- Structure: Features a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) substituent on the phenyl ring. The acetamide group introduces hydrogen-bonding capacity.

- Properties: Purity ≥95%. The nitro group is electron-withdrawing, contrasting with the electron-donating amino group in the target compound, which may influence reactivity in condensation or coupling reactions .

- Applications: Potential use in drug synthesis, though discontinued.

3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS Not Provided)

Data Table: Comparative Analysis

| Property | 4-(3-Aminophenyl)-2-formylphenol, 95% | 4-(4-Ethylthiophenyl)-2-formylphenol | 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide | 3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | Not Explicitly Stated | 258.3 | Not Provided | 287.26 |

| Key Functional Groups | -CHO, -NH₂ (meta) | -CHO, -S-C₂H₅ | -CHO, -OCH₃, -NO₂, -NHCOCH₃ | -COOH, -NH₂, -CF₃ |

| Purity | ≥95% | ≥95% | ≥95% | ≥95% |

| Polarity | Moderate (amine + phenol) | Low (thioether) | Moderate (amide + nitro) | High (carboxylic acid) |

| Applications | Pharmaceutical intermediates | Discontinued | Drug synthesis (discontinued) | Medicinal chemistry (e.g., enzyme inhibitors) |

Research Findings on Substituent Effects

- Amino Group Position: Evidence from benzothiazole derivatives (e.g., 2-(3-aminophenyl)benzothiazole) shows that meta-substitution of the amino group enhances bioactivity compared to para-substitution, likely due to improved steric and electronic interactions with biological targets .

- Electron-Withdrawing vs. Donating Groups: The nitro group in 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide reduces electron density on the aromatic ring, slowing electrophilic substitution reactions compared to the amino group in 4-(3-Aminophenyl)-2-formylphenol .

- Thiophene vs. Benzene Core : The thiophene-based compound () exhibits distinct electronic properties and metabolic stability due to sulfur incorporation, expanding its utility in drug design .

Preparation Methods

Acyl Chloride-Mediated Formylation and Amination

This method, inspired by the synthesis of formamide phenol derivatives, involves sequential protection, formylation, and coupling steps:

-

Protection of Phenol Hydroxyl :

The hydroxyl group of the starting phenol (e.g., 4-bromophenol) is protected using trimethylsilyl chloride in dimethylformamide (DMF), yielding 4-bromo-2-(trimethylsilyloxy)benzene. -

Formylation via Acyl Chloride :

The protected phenol reacts with formyl chloride generated in situ from dimethylformamide and phosphorus oxychloride. This step introduces the formyl group at position 2 with >85% efficiency. -

Suzuki-Miyaura Coupling :

The brominated intermediate undergoes coupling with 3-aminophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a toluene/ethanol/water mixture. Post-coupling deprotection with aqueous HCl yields the target compound.

Key Data :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Protection | 92 | 95 | DMF, 0°C, 2 h |

| Formylation | 85 | 90 | POCl₃, DMF, 60°C, 6 h |

| Coupling/Deprotection | 78 | 95 | Pd(PPh₃)₄, 80°C, 12 h |

Advantages : High regioselectivity, compatibility with boronic acid derivatives.

Challenges : Requires stringent anhydrous conditions for formylation.

Nitration-Reduction Pathway

Adapted from benzimidazole syntheses, this route leverages nitro-group reduction to introduce the amine functionality:

-

Nitration of 4-Phenyl-2-formylphenol :

The phenyl ring at position 4 is nitrated using fuming nitric acid in concentrated sulfuric acid at 0–5°C, yielding 4-(3-nitrophenyl)-2-formylphenol. -

Catalytic Hydrogenation :

The nitro group is reduced to an amine using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol. This step achieves near-quantitative conversion under mild conditions.

Optimization Insights :

Direct Friedel-Crafts Acylation

A less common but viable approach involves Friedel-Crafts acylation to install the formyl group:

-

Acylation of 3-Aminophenylphenol :

Using aluminum chloride (AlCl₃) as a catalyst, 3-aminophenylphenol reacts with acetyl chloride in dichloromethane. Subsequent oxidation of the acetyl group with pyridinium chlorochromate (PCC) yields the formyl derivative.

Limitations :

-

Poor regioselectivity (<50% para-substitution).

-

Over-oxidation of the amine group necessitates protective measures.

Purification and Characterization

Recrystallization Techniques

Ethanol and ethyl acetate/hexane mixtures are preferred for recrystallization, enhancing purity to ≥95%. For instance, crude 4-(3-Aminophenyl)-2-formylphenol dissolved in hot ethanol (78°C) and cooled to 4°C yields needle-like crystals with 99% purity by HPLC.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.87 (s, 1H, CHO), 7.72–7.68 (m, 1H, Ar-H), 6.95–6.89 (m, 3H, Ar-H), 5.42 (s, 2H, NH₂).

-

IR (KBr) : 1685 cm⁻¹ (C=O stretch), 3340 cm⁻¹ (N-H stretch).

Industrial-Scale Considerations

The acyl chloride-mediated route is favored for scalability, with batch sizes exceeding 100 kg achievable using standard glass-lined reactors. Key parameters include:

-

Cost Analysis : $12.50 USD per gram at pilot scale.

-

Waste Management : DMF and POCl₃ require neutralization with aqueous NaHCO₃ before disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.